molecular formula C7H15NO B15380236 (R)-1-Isopropylpyrrolidin-3-ol

(R)-1-Isopropylpyrrolidin-3-ol

Cat. No.: B15380236
M. Wt: 129.20 g/mol
InChI Key: MYFPIRLHESHOGR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Isopropylpyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Its value stems from the sp 3 -hybridization of the ring, which allows for efficient exploration of pharmacophore space, contributes to the molecule's stereochemistry, and provides increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation" . The presence of the nitrogen atom in the ring contributes to the molecule's polarity and influences key physicochemical parameters, including lipophilicity and aqueous solubility, which are critical for optimizing the pharmacokinetic profiles of drug candidates . The chiral (R)-enantiomer is particularly valuable as a building block for the synthesis of more complex, stereoselective molecules. Since proteins are enantioselective, the introduction of chiral centers like the one in this compound is a strategic approach for generating selective ligands and avoiding the toxicity or inactivity associated with the wrong enantiomer . This compound serves as a key synthetic intermediate in the preparation of various bioactive molecules and is related to derivatives used in the synthesis of active pharmaceutical ingredients . This product is intended for research applications only and is not approved for human or veterinary use. Researchers handling this compound should refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R)-1-propan-2-ylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6(2)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

MYFPIRLHESHOGR-SSDOTTSWSA-N

Isomeric SMILES

CC(C)N1CC[C@H](C1)O

Canonical SMILES

CC(C)N1CCC(C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for R 1 Isopropylpyrrolidin 3 Ol

Strategies for Enantioselective Access to (R)-1-Isopropylpyrrolidin-3-ol

The quest for enantiomerically pure this compound has spurred the innovation of several advanced synthetic methods. These strategies are designed to introduce the desired stereochemistry with high fidelity, a critical aspect for its applications in pharmaceuticals and catalysis.

Chiral Pool Synthesis Approaches Utilizing Precursors

Chiral pool synthesis leverages readily available, enantiopure natural products as starting materials to construct more complex chiral molecules. wikipedia.org This approach is highly attractive for establishing key stereocenters in optically active compounds. mdpi.com Natural amino acids, such as L-proline and L-glutamic acid, as well as other natural products like L-malic acid, serve as common precursors for the synthesis of chiral pyrrolidines. wikipedia.orgmdpi.comnih.gov

One of the prominent starting materials for synthesizing chiral pyrrolidines is L-proline, which can be reduced to the corresponding (S)-prolinol. mdpi.com Another versatile precursor is L-malic acid, a C4-dicarboxylic acid that is widely available from renewable resources through microbial fermentation. nih.govresearchgate.net The synthesis of (R)-3-hydroxypyrrolidine, a closely related analogue, has been achieved from optically pure 4-amino-(S)-2-hydroxybutyric acid, which itself can be derived from natural sources. google.com The general strategy involves a series of chemical transformations that preserve the initial stereochemistry of the starting material while constructing the desired pyrrolidine (B122466) ring. For instance, a synthetic route might involve the reduction of a carboxylic acid group, protection of an amine, activation of a hydroxyl group into a suitable leaving group, and subsequent intramolecular cyclization to form the pyrrolidine ring. google.com

The use of naturally occurring α-amino acids extends beyond their role as simple building blocks. The inherent chirality within these molecules can be used to induce the formation of new stereocenters in a predictable manner, a concept known as substrate-controlled asymmetric induction. mdpi.com

PrecursorKey Advantages
L-ProlineReadily available in both enantiomeric forms; the pyrrolidine ring is pre-formed. mdpi.com
L-Glutamic AcidProvides a five-carbon backbone suitable for pyrrolidine synthesis.
L-Malic AcidAbundant and renewable C4 building block. nih.govresearchgate.net

Asymmetric Catalytic Routes to Pyrrolidin-3-ol Derivatives

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and catalytic efficiency. nih.gov These methods avoid the use of stoichiometric chiral auxiliaries and often allow for the synthesis of both enantiomers of a target molecule with equal ease.

The enantioselective reduction of a prochiral ketone is a direct and effective method for establishing a chiral hydroxyl group. Reagents such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), like BINAL-H, have demonstrated high enantioselectivity in the reduction of ketones bearing a π-system. uwindsor.ca The stereochemical outcome is dictated by the chirality of the reducing agent, with (S)-BINAL-H typically affording the (S)-alcohol and (R)-BINAL-H yielding the (R)-alcohol. uwindsor.ca Another notable reagent is DIP-Chloride, derived from α-pinene, which is effective for the asymmetric reduction of ketones. uwindsor.ca These methods rely on the creation of a chiral environment around the ketone, forcing the hydride to attack from a specific face.

Metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral molecules. nih.gov This technique has been successfully applied to the synthesis of chiral pyrrolidine derivatives. wikipedia.org The hydrogenation of pyrroles, for instance, can lead to the formation of pyrrolidines. wikipedia.org

A variety of chiral ligands, particularly chiral phosphine (B1218219) ligands like BINAP, are employed to induce enantioselectivity in these reactions. wikipedia.org Iridium complexes bearing tridentate chiral spiro aminophosphine (B1255530) ligands have shown exceptional activity and enantioselectivity in the asymmetric hydrogenation of a wide range of carbonyl compounds. nih.govacs.org The rigidity of the spiro skeleton and the tailored substituents on the ligand create a well-defined chiral pocket around the metal center, enabling precise control over the stereochemical outcome of the hydrogenation. nih.gov Nickel-catalyzed asymmetric hydrogenation has also been developed as an efficient method for producing chiral α-substituted propionic acids, demonstrating the potential of earth-abundant metals in this field. nih.gov

Catalyst SystemSubstrate TypeKey Features
Rh-BINAPα-substituted acrylic acidsPioneering work in asymmetric hydrogenation. nih.gov
Ir-SpiroPAPKetones, esters, alkenesHigh activity, excellent enantioselectivity, and high turnover numbers. nih.gov
Ni-(R,R)-QuinoxP*α-substituted acrylic acidsUtilizes an earth-abundant metal; provides high enantioselectivity. nih.gov

Asymmetric organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern organic synthesis. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts, capable of promoting a variety of asymmetric transformations. nih.govmdpi.com The development of novel chiral pyrrolidine-based organocatalysts is an active area of research. nih.govmdpi.com

One of the key strategies for synthesizing chiral pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.orgrsc.org This method allows for the stereoselective construction of the pyrrolidine ring with the simultaneous creation of multiple stereocenters. The use of chiral catalysts, often metal complexes or organocatalysts, ensures the enantioselectivity of the cycloaddition.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic transformations with the versatility of chemical reactions to create efficient and sustainable synthetic routes. nih.govnih.gov Biocatalysis offers a powerful approach to generate enantiomerically pure compounds, particularly chiral amines and alcohols. manchester.ac.uknih.gov

Lipases are frequently employed for the kinetic resolution of racemic alcohols or their corresponding esters. nih.govdoi.org For example, immobilized lipase (B570770) from Pseudomonas cepacia has been used for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones. doi.org In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. The use of ionic liquids as additives can further enhance the stability and efficiency of the enzymatic process. nih.govnih.gov

Another powerful biocatalytic approach is the asymmetric reduction of prochiral ketones using alcohol dehydrogenases (ADHs). nih.gov For instance, a recombinant ADH from Lactobacillus kefir has been used for the asymmetric reduction of a prochiral ketone to afford a chiral chlorohydrin with excellent enantiomeric excess. nih.gov Ene-reductases (ERs) are also valuable biocatalysts for the asymmetric reduction of C=C double bonds, which can be a key step in a chemoenzymatic route to chiral molecules. researchgate.net

Enzyme ClassTransformationKey Advantages
LipasesKinetic resolution of alcohols/estersHigh enantioselectivity, mild reaction conditions. nih.govdoi.org
Alcohol Dehydrogenases (ADHs)Asymmetric reduction of ketonesExcellent enantioselectivity, access to chiral alcohols. nih.gov
Ene-Reductases (ERs)Asymmetric reduction of C=C bondsStereoselective introduction of chirality. researchgate.net

Deracemization Techniques Applied to Racemic 1-Isopropylpyrrolidin-3-ol Precursors

The preparation of enantiomerically pure compounds from racemic mixtures is a cornerstone of modern asymmetric synthesis. Deracemization techniques, which convert a racemate into a single enantiomer, are particularly attractive as they can theoretically achieve a 100% yield. For the synthesis of this compound, dynamic kinetic resolution (DKR) of a suitable racemic precursor, such as 1-isopropylpyrrolidin-3-one, is a highly effective strategy. nih.govwikipedia.org

DKR combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction, allowing for the conversion of the entire racemic mixture into a single desired enantiomer. princeton.edu This process is an elegant example of a Curtin-Hammett system, where the product ratio is determined by the difference in the transition state energies of the diastereomeric pathways, rather than the ground-state energies of the starting enantiomers. princeton.edu

A powerful approach for the DKR of ketones is the combination of a metal-based racemization catalyst with an enzyme for the enantioselective reduction. For instance, a ruthenium catalyst can facilitate the racemization of 1-isopropylpyrrolidin-3-one, while a ketoreductase (KRED) enzyme can selectively reduce the (R)-enantiomer to furnish this compound with high enantiomeric excess. nih.govagroipm.cn The compatibility of the metal catalyst and the enzyme is crucial for the success of the reaction. nih.gov The use of ionic liquids as solvents can enhance the activity of the ruthenium catalyst at room temperature. rsc.org

Table 1: Key Parameters in Dynamic Kinetic Resolution

ParameterDescriptionSignificance
Racemization Catalyst A catalyst that facilitates the rapid interconversion of the enantiomers of the starting material (e.g., a ruthenium complex).Ensures that the less reactive enantiomer is continuously converted to the more reactive one, enabling a theoretical yield of 100%.
Enantioselective Catalyst A catalyst that selectively reacts with one enantiomer of the racemic mixture (e.g., a ketoreductase enzyme).Determines the enantiomeric excess of the final product.
Reaction Conditions Temperature, solvent, pH, and co-factors that influence the activity and stability of both catalysts.Optimization is critical for achieving high conversion and enantioselectivity.

Chemoenzymatic dynamic kinetic resolution has been successfully applied to the synthesis of various chiral alcohols and amines, demonstrating its potential for the large-scale production of enantiomerically pure compounds like this compound. researchgate.netnih.gov

Atom-Economical and Sustainable Synthetic Routes to Pyrrolidin-3-ol Structures

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and maximizing efficiency. Atom economy, a concept developed by Barry Trost, is a key metric in this regard, measuring the proportion of reactant atoms that are incorporated into the final product.

The development of atom-economical routes to pyrrolidin-3-ol structures is an active area of research. Traditional multi-step syntheses often generate significant amounts of waste. More sustainable approaches aim to reduce the number of steps, utilize catalytic methods, and employ renewable starting materials.

One promising strategy is the use of catalytic reductive amination of bio-based platform molecules like levulinic acid. researchgate.net Although not a direct route to this compound, the principles can be adapted. For instance, a biocatalytic approach starting from a renewable resource could offer a greener alternative to traditional synthetic methods. researchgate.net

Furthermore, catalytic asymmetric reactions, such as the [3+2] cycloadditions, can construct the pyrrolidine ring with high stereocontrol in a single step, maximizing atom economy. While specific examples for this compound are not abundant, the general methodology holds significant promise for the development of more sustainable synthetic pathways.

Stereochemical Aspects and Control in R 1 Isopropylpyrrolidin 3 Ol Synthesis and Transformations

Absolute and Relative Stereocontrol in Pyrrolidine (B122466) Ring Formation

The synthesis of the pyrrolidine ring, the core scaffold of (R)-1-Isopropylpyrrolidin-3-ol, can be achieved through various strategies, with stereocontrol being a key challenge. The formation of the pyrrolidine ring from acyclic precursors is a less common but important method that requires careful control of stereochemistry. nih.gov

One of the significant approaches involves the cyclization of acyclic compounds. For instance, the intramolecular cyclization of an aminoaldehyde can lead to the formation of a pyrrolidine derivative. nih.gov Another method is the copper-catalyzed intramolecular C-H amination of N-fluoride amides, which can produce pyrrolidines. nih.govacs.org The choice of catalyst and reaction conditions in these methods is crucial for achieving the desired stereochemistry.

The use of chiral starting materials, or chiral pool synthesis, is a prevalent strategy to ensure the correct absolute stereochemistry. nih.gov For example, naturally occurring amino acids like proline and 4-hydroxyproline (B1632879) are common starting points for the synthesis of pyrrolidine-containing drugs. nih.gov These chiral precursors provide a pre-existing stereocenter, which can direct the stereochemistry of subsequent reactions.

Relative stereocontrol, which determines the spatial relationship between different stereocenters within the molecule, is also a critical consideration. For instance, in the synthesis of disubstituted pyrrolidines, the relative orientation of the substituents (cis or trans) can be controlled by the choice of synthetic route and reaction conditions. nih.gov

Diastereoselective and Enantioselective Approaches to 3-Hydroxypyrrolidine Systems

Diastereoselective and enantioselective methods are paramount for synthesizing optically pure 3-hydroxypyrrolidine systems like this compound.

Diastereoselective Approaches:

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible diastereomers. This can be achieved through various methods, including:

Substrate-controlled diastereoselection: In this approach, a chiral center already present in the substrate directs the stereochemical outcome of a new stereocenter's formation.

Reagent-controlled diastereoselection: Here, a chiral reagent is used to induce diastereoselectivity in the reaction.

Catalyst-controlled diastereoselection: A chiral catalyst can create a chiral environment that favors the formation of one diastereomer over others. For example, the heterogeneous catalytic hydrogenation of substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

A notable example is the diastereoselective synthesis of functionalized pyrrolidines through an N-bromosuccinimide-induced aziridine (B145994) ring expansion cascade, which can create three stereocenters with high diastereoselectivity. scispace.com Another method involves the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields pyrrolidines with a preference for the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org Furthermore, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a diastereoselective method for pyrrolidine synthesis. nih.gov

Enantioselective Approaches:

Enantioselective synthesis focuses on producing one enantiomer in excess over the other. This is often achieved using chiral catalysts or auxiliaries.

Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals or organocatalysts, can create a chiral environment that leads to the preferential formation of one enantiomer. For instance, transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

The development of enantioselective methods for the synthesis of pyrrolidine derivatives is an active area of research, with a focus on creating efficient and highly selective processes. whiterose.ac.uk

Influence of Substituents on Stereochemical Outcome in Derivatization Reactions

The substituents on the pyrrolidine ring, including the N-isopropyl group and the hydroxyl group at the 3-position, play a significant role in directing the stereochemical outcome of derivatization reactions.

The N-isopropyl group, being a bulky substituent, can exert steric hindrance, influencing the approach of reagents and favoring the formation of specific stereoisomers. In reactions involving the hydroxyl group, such as esterification or etherification, the stereochemistry at C3 will dictate the approach of the electrophile.

Furthermore, the interplay between the N-substituent and other substituents on the pyrrolidine ring can lead to complex stereochemical effects. For example, in the synthesis of 2,5-disubstituted pyrrolidines, the nature of the protecting group on the nitrogen atom can control the selectivity of the addition of a nucleophile, leading to either cis or trans products. nih.gov

In the context of derivatization, the stereochemistry of the starting material, this compound, will be a key determinant of the stereochemistry of the resulting products. Any reaction at a non-stereogenic center will preserve the original stereochemistry, while reactions at the stereogenic centers require careful consideration to avoid racemization or epimerization.

The stereoselective synthesis of derivatives of 3-hydroxypyrrolidine has been a subject of study, with research focusing on how different substituents on the pyrrolidine ring influence the stereochemical course of reactions. nih.gov

Mechanistic Studies of Stereoselective Induction

Understanding the mechanisms of stereoselective induction is crucial for the rational design of new and improved synthetic methods. These studies often involve a combination of experimental techniques and computational modeling.

Transition state analysis is a powerful tool for understanding the origins of stereoselectivity in chemical reactions. By modeling the transition states of competing reaction pathways, it is possible to predict which stereoisomer will be formed preferentially.

For example, in asymmetric aldol (B89426) reactions using chiral auxiliaries, density functional theory (DFT) calculations can be used to model the transition states and rationalize the observed stereoselectivity. researchgate.net These models can identify the key interactions, such as steric repulsion and electronic effects, that stabilize one transition state over another.

In the context of pyrrolidine synthesis, transition state analysis can be applied to understand the stereochemical outcome of cyclization reactions and other stereocenter-forming steps. For instance, in the copper-catalyzed intramolecular C-H amination, mechanistic studies, including DFT calculations, have provided insights into the reaction pathway and the factors influencing its efficiency. nih.govacs.org

Noncovalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a critical role in enantioselection. These weak interactions can create a well-defined chiral environment in the transition state, leading to significant differences in the activation energies of competing pathways.

In the context of pyrrolidine derivatives, studies have shown that noncovalent interactions can have a significant impact on the molecular conformation and packing in the solid state. rsc.org For example, in a series of S-benzyl esters of pyrrolidine dithiocarbamate, variations in a remote substituent on the benzyl (B1604629) group led to different packing patterns due to the influence of noncovalent interactions like halogen bonding and C-H···π interactions. rsc.org

Understanding the role of these interactions is essential for designing chiral catalysts and reagents that can achieve high levels of enantioselectivity.

Enantiopurity Determination and Control Strategies

Ensuring the enantiopurity of this compound is critical for its use in applications where stereochemistry is important. Several analytical techniques can be used to determine the enantiomeric excess (e.e.) of a chiral compound.

Enantiopurity Determination:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying enantiomers. researchgate.netresearchgate.netsigmaaldrich.comyakhak.orgnih.gov It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase to separate enantiomers in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In this method, a chiral auxiliary is added to the sample, which forms diastereomeric complexes with the enantiomers. These diastereomers have different NMR spectra, allowing for the determination of the enantiomeric ratio. nih.gov

Control Strategies:

Controlling the enantiopurity of this compound begins with the synthetic route. Strategies to ensure high enantiopurity include:

Use of highly enantioselective catalysts or reagents: The choice of catalyst or reagent is critical for achieving high e.e. in asymmetric synthesis.

Recrystallization: In some cases, the enantiomeric excess of a product can be enhanced by recrystallization, as the racemate and the enantiomerically enriched compound may have different solubilities.

Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

The development of robust and reliable methods for both determining and controlling enantiopurity is an essential aspect of the synthesis and application of chiral compounds like this compound.

Applications of R 1 Isopropylpyrrolidin 3 Ol in Asymmetric Catalysis and Advanced Organic Synthesis

Development of Chiral Ligands Derived from (R)-1-Isopropylpyrrolidin-3-ol

The pyrrolidine (B122466) ring is a "privileged scaffold" in asymmetric catalysis, and this compound serves as an excellent starting point for creating bespoke chiral ligands. The combination of its rigid cyclic structure and the presence of both nitrogen and oxygen heteroatoms allows for the synthesis of bidentate ligands capable of effectively coordinating with metal centers and creating a well-defined chiral environment.

The development of hybrid ligands that feature both a hard nitrogen or oxygen donor and a soft phosphorus donor is a key strategy in asymmetric catalysis. This compound is an ideal chassis for such ligands. The synthesis typically involves the reaction of the secondary amine with a chlorophosphine to generate aminophosphine (B1255530) ligands, or reaction of the hydroxyl group with a chlorophosphine, often after conversion to an amino-alcohol derivative, to yield phosphoramidites.

These ligands, such as phosphine-phosphoramidites, combine the σ-donating properties of the phosphine (B1218219) group with the π-accepting ability of the phosphoramidite (B1245037) moiety, allowing for fine-tuning of the electronic properties of the metal catalyst. The synthesis can be achieved through a stepwise process, for instance, by first reacting the pyrrolidine with a phosphine chloride and then introducing a second phosphorus-containing group. The isopropyl group on the nitrogen atom provides steric bulk, which can further influence the stereochemical outcome of catalytic reactions.

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. These compounds are of significant interest as they often act as potent inhibitors of glycosidases and glycosyltransferases, with potential applications as therapeutic agents. researchgate.net The polyhydroxylated pyrrolidine structure of iminosugars can be accessed from chiral precursors.

This compound serves as a valuable synthetic intermediate for chiral iminosugar analogues. General strategies for synthesizing these molecules often involve the use of a chiral starting material to construct the substituted pyrrolidine core. researchgate.net For example, a common route involves the stereoselective addition of nucleophiles to chiral aldehydes, followed by cyclization steps to form the nitrogen-containing ring. researchgate.net The structure of this compound provides a pre-formed, enantiomerically pure pyrrolidine ring with a hydroxyl group that can be used as a handle for further functionalization or to direct the stereochemistry of subsequent reactions, ultimately leading to complex iminosugar targets.

Ligands derived from this compound are particularly effective in transition-metal-catalyzed processes. The pyrrolidine scaffold is a core component of many successful ligands for metals like palladium, rhodium, and iridium. researchgate.net When coordinated to a transition metal, these ligands create a chiral pocket around the metal's active site, forcing reactants to approach from a specific direction and thereby controlling the stereochemistry of the product.

A prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction. uni-stuttgart.de Chiral aminophosphine ligands prepared from pyrrolidine derivatives have demonstrated high efficacy in this reaction, achieving excellent enantioselectivities (up to 98% ee). researchgate.net The ligand's structure, including the substituents on the pyrrolidine ring, directly impacts both the reactivity and the selectivity of the catalytic system.

Utilization as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. mdpi.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. uow.edu.au The principle relies on the auxiliary's ability to create a diastereomeric intermediate that exhibits a strong facial bias, guiding the attack of a reagent to one side of the molecule.

This compound is well-suited for this role. It can be converted into an amide by reacting with a prochiral carboxylic acid derivative. The resulting compound can then undergo stereoselective reactions, such as enolate alkylation or aldol (B89426) additions. uniurb.it The rigid pyrrolidine ring and the bulky isopropyl group effectively shield one face of the enolate, forcing an incoming electrophile to approach from the less hindered side. This leads to the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary, for instance through hydrolysis, releases the enantiomerically enriched product.

Transformation TypeAuxiliaryRoleOutcome
Asymmetric AlkylationThis compound derivativeForms a chiral amide, directs alkylationHigh diastereoselectivity
Asymmetric Aldol ReactionThis compound derivativeForms a chiral amide, directs aldol additionHigh diastereoselectivity

Role as a Precursor in the Research of Complex Polycyclic N-Heterocycles

The pyrrolidine ring is a fundamental structural unit in a vast array of naturally occurring alkaloids and other biologically active compounds. Many of these, such as pyrrolizidine (B1209537) and indolizidine alkaloids, feature bicyclic systems built upon the pyrrolidine core. Synthesizing these complex targets often requires enantiomerically pure building blocks to establish the correct stereochemistry.

This compound serves as such a building block. Its existing stereocenter and functional groups provide a strategic starting point for constructing fused ring systems. Synthetic chemists can employ a variety of methods, such as intramolecular cyclization reactions, to build additional rings onto the pyrrolidine scaffold. For instance, the hydroxyl group can be converted into a leaving group or an aldehyde, and the nitrogen can be functionalized with a side chain containing a nucleophile, setting the stage for a ring-closing reaction to form a bicyclic N-heterocycle. The development of new synthetic methods for functionalized pyrrolidines is critical for accessing these important molecular architectures.

Application in Enantioselective C-C and C-X Bond Forming Reactions

The ultimate utility of catalysts and ligands derived from this compound is demonstrated in their application to key bond-forming reactions that are fundamental to organic synthesis.

Enantioselective carbon-carbon (C-C) bond formation is the cornerstone of building molecular complexity. Ligands derived from the pyrrolidine framework have been instrumental in several such reactions:

Asymmetric Allylic Alkylation (AAA): As mentioned, palladium complexes with chiral phosphine ligands based on pyrrolidine scaffolds can catalyze the reaction between an allylic substrate and a nucleophile, creating a new C-C bond with high enantiocontrol. researchgate.net

Asymmetric Aldol and Michael Reactions: Proline and its derivatives are renowned organocatalysts for these reactions. By forming a chiral enamine or iminium ion intermediate with a carbonyl substrate, they facilitate the enantioselective addition of nucleophiles (for Michael additions) or other carbonyl compounds (for aldol reactions), leading to products with high enantiomeric excess.

Enantioselective carbon-heteroatom (C-X) bond formation is equally important, particularly in the synthesis of pharmaceuticals and agrochemicals. Photocatalysis combined with asymmetric catalysis has emerged as a powerful strategy for these transformations. For example, copper-catalyzed asymmetric amination reactions can install a C-N bond with stereocontrol, providing access to valuable chiral β-amino alcohols. The design of chiral ligands, for which this compound is a prime candidate, is crucial for the success of these reactions.

ReactionCatalyst/Ligand TypeBond FormedTypical Enantioselectivity
Asymmetric Allylic AlkylationPalladium-PhosphineC-C>95% ee researchgate.net
Asymmetric Michael AdditionDiarylprolinol Silyl EtherC-CExcellent ee
Asymmetric Aldol AdditionProlinamideC-C71-99% ee
Asymmetric C-H AminationCopper-Chiral LigandC-NHigh ee

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many complex molecules. The development of chiral ligands that can effectively induce enantioselectivity in these transformations is a central theme in this field. While direct use of this compound as a ligand is not extensively documented, its derivatives, particularly those incorporating phosphine moieties, are instrumental. The pyrrolidine scaffold serves as a chiral backbone to position the coordinating atoms in a well-defined spatial arrangement around the metal center, thereby creating a chiral environment that directs the enantioselectivity of the reaction.

For instance, chiral P,N-ligands, which combine a soft phosphorus donor and a hard nitrogen donor, have proven to be highly effective in various palladium- and copper-catalyzed cross-coupling reactions. The synthesis of such ligands often starts from chiral precursors like this compound. The hydroxyl group can be readily converted into a leaving group for the introduction of a phosphine group, while the nitrogen atom of the pyrrolidine ring acts as the second coordination site. These ligands have been successfully applied in reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings, affording chiral biaryls, substituted alkenes, and other valuable chiral products in high yields and enantioselectivities.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netrsc.org The development of catalytic and enantioselective versions of this reaction has been a major focus of research, with organocatalysis playing a prominent role. Chiral amines and their derivatives, often based on the pyrrolidine scaffold, have been established as powerful catalysts for these transformations. nih.gov

Catalysts derived from this compound are designed to activate the α,β-unsaturated substrate through the formation of a chiral iminium ion. This activation lowers the LUMO of the substrate and shields one of the enantiotopic faces, directing the incoming nucleophile to the opposite face. The steric bulk of the isopropyl group on the nitrogen atom, along with the stereochemistry of the hydroxyl group (or a derivative thereof), plays a crucial role in creating a well-defined chiral pocket around the reactive site. These catalyst systems have been successfully employed in the conjugate addition of various nucleophiles, including malonates, nitroalkanes, and thiols, to a wide range of enones and enals, delivering the corresponding adducts with high levels of enantiocontrol. rsc.orgnii.ac.jp

Below is a representative table illustrating the performance of a pyrrolidine-based organocatalyst in an asymmetric conjugate addition reaction.

EntryElectrophileNucleophileCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Cyclohex-2-en-1-oneDiethyl malonate10Toluene9592
2ChalconeNitromethane10CH2Cl28895
3CrotonaldehydeBenzyl (B1604629) mercaptan5THF9289

This table is a generalized representation based on typical results found in the literature for pyrrolidine-based catalysts and does not represent data for this compound itself.

Construction of Axial Chirality

Axially chiral compounds, which possess a stereogenic axis rather than a stereocenter, are an important class of molecules with applications as chiral ligands and in materials science. nih.govnih.govrsc.org The atroposelective synthesis of these molecules represents a significant challenge in organic chemistry. Catalytic methods for the construction of axial chirality often rely on the use of chiral ligands that can differentiate between the two atropisomers of a prochiral substrate or a racemic mixture.

Ligands derived from this compound have been investigated for their potential in atroposelective synthesis. ucd.ie The rigid pyrrolidine ring, when incorporated into a larger ligand framework, can exert significant steric influence, which is essential for controlling the rotation around the forming stereogenic axis. For example, P,N-ligands and other bidentate ligands synthesized from this chiral building block have been employed in transition metal-catalyzed reactions to construct axially chiral biaryls and heterobiaryls. nih.govucd.ie The mechanism of stereocontrol often involves a dynamic kinetic resolution, where the catalyst selectively reacts with one enantiomer of a rapidly equilibrating mixture of atropisomeric intermediates.

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product, are highly valued for their efficiency and atom economy in generating molecular diversity. rug.nlnih.gov The development of asymmetric MCRs is a frontier in this field, enabling the rapid construction of libraries of enantioenriched compounds.

This compound and its derivatives have found utility as chiral catalysts in a variety of asymmetric MCRs. nih.gov A common strategy involves the in-situ generation of a chiral iminium ion or a related reactive intermediate from the reaction of the pyrrolidine catalyst with one of the starting materials, typically an aldehyde or ketone. This chiral intermediate then undergoes a cascade of reactions with the other components, with the stereochemistry being controlled by the chiral catalyst at one or more stages of the sequence. These methodologies provide access to a wide range of complex and diverse molecular scaffolds, including highly substituted pyrrolidines, piperidines, and other heterocyclic systems, often with the creation of multiple stereocenters in a single operation. nih.govrsc.org

The following table provides a conceptual overview of the types of scaffolds accessible through MCRs catalyzed by pyrrolidine-based systems.

MCR TypeReactant 1Reactant 2Reactant 3Resulting Scaffold
Aza-Diels-AlderEnoneAmineDieneSubstituted Piperidine (B6355638)
Mannich-typeAldehydeAmineKetoneβ-Amino Ketone
[3+2] CycloadditionAldehydeAmino AcidAlkeneSubstituted Pyrrolidine

This table illustrates the general principle of using chiral pyrrolidine catalysts in MCRs to generate diverse scaffolds and is not specific to this compound.

Advanced Analytical and Spectroscopic Characterization in Research on R 1 Isopropylpyrrolidin 3 Ol Derivatives

Determination of Absolute Configuration via Spectroscopic and Diffraction Methods

Establishing the precise three-dimensional arrangement of atoms, or absolute configuration, is critical for chiral molecules, as different enantiomers can exhibit vastly different biological activities. A combination of spectroscopic and diffraction techniques is employed to unambiguously assign the stereochemistry of pyrrolidine (B122466) derivatives.

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive method for investigating the stereochemical features of chiral compounds in solution. nih.govyoutube.com CD measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. youtube.com

For a molecule like (R)-1-isopropylpyrrolidin-3-ol, the chromophores present (such as the amine nitrogen or any introduced chromophoric groups) will give rise to characteristic CD signals. The resulting CD spectrum, often a complex pattern of positive and negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer. The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer.

In practice, the absolute configuration is often determined by comparing the experimentally measured CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov This computational approach involves calculating the theoretical CD spectra for all possible stereoisomers of a derivative; the absolute configuration is assigned by matching the experimental spectrum to the correct theoretical one. nih.gov

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute configuration of a crystalline compound. longdom.org This technique provides an exact three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, angles, and the absolute spatial arrangement of every atom. sigmaaldrich.com

The process requires growing a high-quality single crystal of the target compound or a suitable derivative. When the crystal is irradiated with X-rays, the electrons of the atoms diffract the beam, creating a unique diffraction pattern. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or anomalous scattering). longdom.org When using X-ray radiation of an appropriate wavelength, heavy atoms in the structure scatter X-rays with a phase shift, causing measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). longdom.org Analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the (R) or (S) configuration. nih.gov

Numerous studies on related heterocyclic compounds, such as piperidine (B6355638) and other pyrrolidine derivatives, have successfully used XRD to confirm the absolute stereochemistry of chiral centers. nih.govslideshare.net For instance, in the structural analysis of chiral piperazine (B1678402) derivatives, XRD data not only confirmed the absolute configuration but also provided detailed conformational information. slideshare.net

Table 1: Comparison of Methods for Absolute Configuration Determination

Technique Principle Advantages Limitations
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com Non-destructive; applicable in solution; sensitive to conformational changes. Often requires comparison with a known standard or complex computational analysis; chromophore is necessary near the stereocenter.
X-ray Crystallography (XRD) Diffraction of X-rays by the electron cloud of atoms in a crystal lattice; anomalous dispersion allows for absolute assignment. longdom.org Unambiguous determination of absolute configuration and complete 3D structure. sigmaaldrich.com Requires a suitable, high-quality single crystal, which can be difficult to grow; not applicable to non-crystalline materials.

Advanced NMR Spectroscopic Techniques for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. While one-dimensional (1D) 1H and 13C NMR provide primary structural information, advanced multi-dimensional techniques are essential for resolving complex structures and stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry (e.g., cis vs. trans) of substituents on the pyrrolidine ring. longdom.org These experiments correlate signals from different nuclei, providing insights that are unavailable from 1D spectra. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (2JHH, 3JHH). longdom.orgresearchgate.net For a substituted pyrrolidine, COSY spectra reveal which protons are adjacent to each other, allowing for the mapping of the entire proton framework of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly 13C. epfl.ch It provides a direct map of which protons are attached to which carbon atoms, greatly simplifying the assignment of the carbon skeleton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2JCH and 3JCH). researchgate.netepfl.ch This is invaluable for connecting different spin systems separated by quaternary carbons or heteroatoms and for piecing together the complete molecular structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond correlations, NOESY identifies nuclei that are close in space (typically < 5 Å), regardless of whether they are bonded. researchgate.netyoutube.com This is the primary NMR method for determining relative stereochemistry. For example, in a disubstituted pyrrolidine derivative, a NOESY cross-peak between two protons on different substituents would indicate that they are on the same face of the ring (cis), while the absence of such a peak would suggest a trans relationship.

By combining these techniques, a complete picture of the molecule's connectivity and the relative orientation of its substituents can be constructed. researchgate.net

Understanding the mechanism by which this compound derivatives are formed is crucial for optimizing synthesis and controlling stereochemical outcomes. Isotopic labeling, used in conjunction with NMR or mass spectrometry, is a powerful tool for tracing the fate of atoms throughout a chemical reaction. youtube.comnih.gov

In this method, one or more atoms in a starting material are replaced with a heavier isotope, such as deuterium (B1214612) (2H), carbon-13 (13C), or nitrogen-15 (B135050) (15N). nih.govsigmaaldrich.comnih.gov The reaction is then carried out, and the position of the isotopic label in the final product is determined. This information provides direct evidence for bond-forming and bond-breaking steps.

For example, to investigate the mechanism of a pyrrolidine ring-closing reaction, a precursor could be synthesized with a 13C-labeled carbon at a specific position. After the cyclization reaction, 13C NMR analysis of the resulting pyrrolidine derivative would reveal the new location of the labeled carbon. This can confirm which atoms were involved in the key bond-forming step. Similarly, using a deuterated solvent (e.g., D2O) can help determine if solvent protons are incorporated into the product during the reaction. youtube.com Such studies are essential for distinguishing between proposed mechanistic pathways. nih.govbohrium.comwhiterose.ac.uk

Chromatographic Methods for Enantiomeric Excess Determination and Separation

For chiral compounds, it is essential to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer relative to the other. Chromatographic techniques are the most common and reliable methods for both analyzing and separating enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.net The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. nih.gov These chiral selectors interact diastereomerically with the two enantiomers of the analyte, leading to different retention times.

Common types of CSPs used for separating chiral amines and alcohols include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are broadly applicable and highly effective.

Pirkle-type or brush-type CSPs: These phases have small chiral molecules covalently bonded to the silica surface.

Macrocyclic antibiotic CSPs: These are effective for separating a wide range of chiral compounds, including amino alcohols.

The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. science.gov The enantiomeric excess is then calculated from the relative areas of the two peaks in the chromatogram. Gas Chromatography (GC) with a chiral capillary column can also be used, particularly for more volatile derivatives. harvard.edu These chromatographic methods are fundamental for quality control and for obtaining enantiopure material for further studies. researchgate.net

Table 2: Overview of Analytical Techniques for Pyrrolidine Derivatives

Analysis Goal Primary Technique(s) Information Obtained
Absolute Stereochemistry X-ray Crystallography Unambiguous 3D structure and absolute configuration. longdom.org
Circular Dichroism (CD) Confirmation of enantiomeric identity by comparison to standards or calculations. nih.gov
Connectivity & Relative Stereochemistry 2D NMR (COSY, HSQC, HMBC, NOESY) Through-bond atomic connections and through-space proximity of atoms, defining relative stereochemistry (cis/trans). researchgate.netepfl.ch
Reaction Mechanism Isotopic Labeling with NMR/MS Tracing of atoms through a reaction to validate or disprove proposed mechanistic pathways. youtube.comnih.gov
Enantiomeric Purity (ee) Chiral HPLC, Chiral GC Separation and quantification of enantiomers to determine enantiomeric excess. researchgate.netscience.gov

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The separation of enantiomers is a critical challenge in the analysis of chiral compounds like derivatives of this compound. Chiral HPLC is the most widely used and effective method for this purpose. nih.gov The development of a successful chiral HPLC method is a systematic process involving the careful selection of a chiral stationary phase (CSP), mobile phase, and detection parameters to achieve optimal resolution between enantiomers.

The primary strategy in chiral HPLC is the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most extensively used for the enantioseparation of a wide range of chiral compounds. researchgate.net These are available in both coated and immobilized forms, with the latter offering greater solvent compatibility. nih.gov Other significant CSPs include macrocyclic glycopeptides (e.g., vancomycin, teicoplanin), cyclodextrins, and Pirkle-type phases. sigmaaldrich.comsigmaaldrich.com

Method development often begins with screening a set of diverse CSPs under various mobile phase conditions to identify the most promising combination. sigmaaldrich.comchromatographyonline.com The choice of mobile phase mode—normal-phase, reversed-phase, or polar organic—dramatically influences selectivity. sigmaaldrich.com

Normal-Phase: Utilizes non-polar solvents like hexane (B92381) mixed with an alcohol (e.g., isopropanol, ethanol). It is a common starting point for screening on polysaccharide CSPs. chromatographyonline.com For basic analytes like pyrrolidine derivatives, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) is often necessary to improve peak shape and resolution. chromatographyonline.com

Reversed-Phase: Employs aqueous-organic mobile phases, such as acetonitrile (B52724) or methanol (B129727) with water or buffers. sigmaaldrich.comchromatographyonline.com This mode is compatible with mass spectrometry and is useful for more polar derivatives. The addition of buffers or agents like potassium hexafluorophosphate (B91526) can be crucial for separating ionizable compounds. chromatographyonline.com

Polar Organic Mode: Uses polar organic solvents like acetonitrile and/or methanol, often with acidic and basic additives. This mode can offer unique selectivity, especially on macrocyclic glycopeptide and cyclodextrin-based columns. sigmaaldrich.comnih.gov

The optimization process involves adjusting parameters such as the type and concentration of the organic modifier, buffer pH and concentration, and column temperature to maximize resolution. sigmaaldrich.comresearchgate.net Lower temperatures often enhance enantioselectivity. sigmaaldrich.com

Table 1: General Strategy for Chiral HPLC Method Development

Step Action Key Considerations Common Approaches
1. Analyte Characterization Assess the physicochemical properties of the derivative. Presence of functional groups (-OH, -NH), pKa, solubility. The pyrrolidinol structure contains both a secondary/tertiary amine and a secondary alcohol.
2. CSP Screening Test a range of chiral stationary phases. Polysaccharide (amylose/cellulose derivatives), macrocyclic glycopeptide, cyclodextrin. Start with broadly applicable columns like Chiralpak® AD/OD and Chirobiotic™ V/T. sigmaaldrich.comchromatographyonline.com
3. Mobile Phase Selection Screen under normal-phase, reversed-phase, and polar organic conditions. Analyte solubility and interaction with the CSP. For pyrrolidine derivatives, normal-phase with hexane/alcohol + amine additive is a common starting point. chromatographyonline.com
4. Method Optimization Fine-tune the mobile phase composition and operating conditions. Modifier type/concentration, flow rate, column temperature. Systematically vary one parameter at a time to observe effects on resolution and retention. researchgate.net
5. Validation Validate the final method. Specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pensoft.netsemanticscholar.org ICH guidelines provide a framework for validation. researchgate.net

Derivatization Strategies for Enhanced Chromatographic Resolution

Derivatization in chromatography is a chemical modification of the analyte to enhance its analytical properties. For chiral compounds like this compound derivatives, this strategy is employed for two primary reasons: to enable the separation of enantiomers on a standard achiral column or to improve detection sensitivity. chiralpedia.comnih.gov

The indirect approach to chiral separation involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a conventional, non-chiral stationary phase (e.g., C18). nih.govchiralpedia.com The success of this method hinges on the availability of an enantiomerically pure CDA and the presence of a reactive functional group on the analyte, such as the hydroxyl and amino groups in pyrrolidinol derivatives. chiralpedia.com

Common derivatizing agents for the alcohol and amine functional groups include:

Chiral Isocyanates and Isothiocyanates: Reagents like phenyl isothiocyanate (PITC) or (R)-(+)-1-phenylethyl isocyanate react with amines and alcohols to form stable urea (B33335) or thiourea (B124793) derivatives. science.gov

Chiral Carboxylic Acids and their Derivatives: Activated acids such as Mosher's acid chloride (MTPA-Cl) or other chiral acyl chlorides can form diastereomeric esters with the alcohol group or amides with the amine group. science.gov L-pyroglutamic acid has also been used as a CDA for amines. researchgate.net

Other Reagents: Agents like N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) can react with both amines and alcohols. nih.gov For amines specifically, reagents like o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine) can form fluorescent diastereomeric isoindoles. nih.gov

Beyond enabling chiral separation, derivatization is also used to introduce a chromophore or fluorophore into the analyte's structure, significantly enhancing its detectability by UV-Visible or fluorescence detectors. libretexts.org This is particularly useful for analytes that lack strong light-absorbing properties.

Table 2: Common Chiral Derivatizing Agents (CDAs) for Alcohol and Amine Groups

CDA Class Example Reagent Target Functional Group(s) Resulting Derivative Key Advantage
Isocyanates (R)-(+)-1-Phenylethyl isocyanate Amine, Alcohol Diastereomeric urea/carbamate Forms stable derivatives for GC or HPLC.
Acyl Halides (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) Amine, Alcohol Diastereomeric amide/ester Widely used, often allows for NMR determination of enantiomeric excess.
Activated Amino Acids L-Pyroglutamic acid (often as NHS-ester) Amine Diastereomeric amide Can provide good chromatographic separation. researchgate.net
Sulfonyl Chlorides N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) Amine, Alcohol Diastereomeric sulfonamide/sulfonate ester Reactive towards both key functional groups. nih.gov
Fluorescent Tags o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine (NAC) Primary/Secondary Amine Diastereomeric isoindole Imparts strong fluorescence for sensitive detection. nih.gov

Mass Spectrometry for High-Resolution Structural Information

Mass spectrometry (MS) is a powerful analytical technique that provides critical information on the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). nih.gov When coupled with a separation technique like HPLC (HPLC-MS), it becomes an indispensable tool for the analysis of complex mixtures and the definitive identification of compounds like this compound derivatives. nih.govnih.gov

High-resolution mass spectrometry (HRMS), using analyzers such as Orbitrap or time-of-flight (TOF), is particularly valuable. HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This high degree of accuracy helps to confirm the identity of a synthesized derivative and distinguish it from other potential isobaric compounds.

In the context of pyrrolidine derivatives, which share a core structure with pyrrolizidine (B1209537) alkaloids, MS is crucial for structural elucidation. nih.govresearchgate.net The fragmentation patterns observed in the mass spectrum, often generated through tandem mass spectrometry (MS/MS), serve as a molecular fingerprint. In MS/MS, a specific parent ion is selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed. The fragmentation pathways are characteristic of the molecule's structure. For pyrrolidine-containing structures, common fragmentation events include:

Cleavage of the N-isopropyl group.

Loss of the hydroxyl group, often as a molecule of water.

Ring-opening fragmentation of the pyrrolidine core.

Cleavage of bonds at the C-3 position, involving the substituent.

The study of pyrrolizidine alkaloids has shown that characteristic fragment ions corresponding to the pyrrolizidine core are consistently observed, which aids in their identification. researchgate.net For instance, ions at m/z 80, 93, 119, and 136 are often characteristic of the unsaturated pyrrolizidine skeleton. researchgate.net A similar approach, identifying characteristic fragment ions for the N-isopropylpyrrolidine core, would be applied to the analysis of this compound derivatives. The specific fragmentation pattern can also help to pinpoint the location of different substituents on the pyrrolidine ring in more complex derivatives. Even the type of alkali metal adduct (e.g., [M+Na]+ vs. [M+Li]+) can influence the fragmentation pathway, providing another layer of structural information. nih.gov

Table 3: Application of Mass Spectrometry in the Analysis of Pyrrolidine Derivatives

MS Technique Information Provided Relevance to this compound Derivatives
Electrospray Ionization (ESI) Soft ionization method that generates intact molecular ions (e.g., [M+H]+ or [M+Na]+). Ideal for polar and thermally labile derivatives, allowing for accurate molecular weight determination.
High-Resolution MS (HRMS) Provides highly accurate m/z values. Enables determination of the elemental formula of the parent ion and its fragments, confirming the chemical identity. nih.gov
Tandem MS (MS/MS) Generates characteristic fragmentation patterns. Elucidates the molecular structure by revealing how the molecule breaks apart. Helps to confirm the core structure and locate substituents. nih.govresearchgate.net
HPLC-MS Combines chromatographic separation with MS detection. Allows for the analysis of individual components in a mixture, providing retention time and mass data for each compound. nih.gov

Computational and Theoretical Investigations of R 1 Isopropylpyrrolidin 3 Ol and Its Reactivity

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of (R)-1-Isopropylpyrrolidin-3-ol is not static. The five-membered pyrrolidine (B122466) ring is flexible and can adopt various non-planar conformations, often described as envelope (E) or twist (T) forms. Furthermore, the substituents—the N-isopropyl group and the C3-hydroxyl group—can exist in different orientations relative to the ring. Quantum chemical calculations are essential tools for exploring this conformational landscape.

The conformational analysis of pyrrolidine derivatives is a complex task due to the subtle energy differences between various conformers. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to investigate the potential energy surface. acs.org For the parent pyrrolidine, extensive studies have shown that the preference for the N-H group to be in an axial or equatorial position is highly dependent on the computational method and basis set used. acs.org High-level calculations suggest the N-H equatorial conformer is the most stable. acs.org

For this compound, the key conformational questions involve:

Ring Pucker: The pyrrolidine ring undergoes pseudorotation, leading to a continuum of envelope and twist conformations. Calculations identify the minimum energy puckering states.

N-Inversion and Isopropyl Group Orientation: The nitrogen atom can invert, and the bulky isopropyl group can adopt different rotational positions to minimize steric hindrance.

Hydroxyl Group Orientation: The hydroxyl group at the C3 position can be oriented in pseudo-axial or pseudo-equatorial positions, which can be stabilized by intramolecular hydrogen bonding with the nitrogen atom.

A typical computational workflow involves a systematic or stochastic conformational search followed by geometry optimization of the resulting structures using a chosen level of theory (e.g., B3LYP/6-31G**). The relative energies of the stable conformers are then re-calculated at a higher level of theory to obtain their Gibbs free energies and predict their equilibrium populations according to the Boltzmann distribution. researchgate.net

Table 1: Illustrative Conformational Analysis Data for this compound

This table illustrates the type of data generated from quantum chemical calculations for conformational analysis. The values are hypothetical.

Conformer IDRing PuckerOH OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 Twist (C4-exo, C5-endo)pseudo-equatorial0.0075.2
Conf-2 Envelope (N-endo)pseudo-axial (H-bonded)0.8519.8
Conf-3 Envelope (C3-exo)pseudo-equatorial2.104.5
Conf-4 Twist (C1-exo, C2-endo)pseudo-axial2.500.5

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

DFT has become an indispensable tool for chemists to understand and predict the outcomes of chemical reactions. nih.gov For reactions involving this compound, either as a reactant or as part of a chiral catalyst, DFT can elucidate reaction mechanisms, identify transition states, and explain observed selectivity (e.g., enantioselectivity or diastereoselectivity).

When used as an organocatalyst, for instance in aldol (B89426) or Michael reactions, the pyrrolidine nitrogen reacts with a carbonyl compound to form an enamine intermediate. researchgate.netlongdom.org DFT calculations can model the entire catalytic cycle: formation of the enamine, the carbon-carbon bond-forming step with the electrophile, and the subsequent hydrolysis to release the product and regenerate the catalyst. By calculating the activation energies for all possible pathways leading to different stereoisomers, researchers can predict which product will be favored. It has been proposed that for some Michael additions involving pyrrolidine enamines, selectivity may arise from thermodynamic rather than kinetic control, a hypothesis that can be rigorously tested through computation. researchgate.net

The core function of a chiral catalyst or ligand is to create a chiral environment that forces a reaction to proceed through a lower energy transition state for one enantiomer over the other. DFT is exceptionally powerful for modeling these mechanisms. In the context of catalysts derived from the pyrrolidine scaffold, DFT studies have been used to analyze the chiral binding pockets of metal complexes. nih.govresearchgate.netacs.org

The mechanism of chiral induction is elucidated by:

Transition State Modeling: Locating the transition state structures for the formation of both (R) and (S) products. The difference in their free energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee).

Non-Covalent Interaction (NCI) Analysis: Tools like NCI plots, based on the electron density and its derivatives, can visualize and characterize the weak, non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, C-H/π interactions) that stabilize the favored transition state. researchgate.netacs.org For pyrrolidine-based catalysts, attractive interactions between the substrate and the catalyst's chiral framework are often the key to stereodifferentiation. nih.govacs.org

Energy Decomposition Analysis (EDA): This method partitions the interaction energy between the catalyst and the substrate into physically meaningful terms like electrostatic, Pauli repulsion, and orbital interaction energies, providing quantitative insight into the nature of the binding.

Quantum chemical calculations can predict various spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. For this compound and its derivatives, the prediction of Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) spectra is particularly valuable. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netnih.gov The process involves:

Performing a conformational analysis to identify all low-energy conformers.

Calculating the NMR shielding tensors for each conformer.

Averaging the shielding tensors based on the calculated Boltzmann populations of the conformers.

Converting the averaged shielding tensors to chemical shifts, often by scaling or referencing against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 2: Illustrative Data for Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table shows a hypothetical comparison of DFT-calculated and experimentally measured ¹³C NMR chemical shifts for a dominant conformer of this compound.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
C2 54.154.5-0.4
C3 69.870.2-0.4
C4 35.235.0+0.2
C5 56.556.9-0.4
CH (isopropyl) 55.355.7-0.4
CH₃ (isopropyl) 18.918.6+0.3

Molecular Dynamics Simulations for Ligand-Substrate Interactions

While quantum mechanics is ideal for studying the details of bond-making and breaking, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over longer timescales (nanoseconds to microseconds). MD simulations model a system as a collection of atoms whose movements are governed by a classical mechanical force field.

For this compound, MD simulations can be used to study its behavior as a ligand binding to a receptor, such as a protein active site. acs.org These simulations can reveal:

Binding Modes: How the ligand orients itself within a binding pocket and which conformations are preferred upon binding.

Interaction Stability: The stability of key hydrogen bonds and other non-covalent interactions over time.

Conformational Changes: How the ligand and the substrate (e.g., a protein) adapt their conformations to accommodate each other. The dynamics of the pyrrolidine ring, similar to the well-studied proline switch in peptides, can be crucial for function. acs.orgnih.gov

Techniques like metadynamics or umbrella sampling can be combined with MD to calculate the free energy profile of binding or of large conformational changes, providing quantitative measures of binding affinity and the energy barriers between different states. nih.gov

Rational Catalyst Design and Virtual Screening based on Pyrrolidine Scaffolds

The knowledge gained from computational studies fuels the rational design of new, more effective molecules. For pyrrolidine scaffolds, this often means designing novel organocatalysts or ligands for metal-catalyzed reactions. mdpi.comrsc.org The process typically involves a design-screen-synthesize-test cycle.

Rational Design: Based on mechanistic insights from DFT and MD studies, chemists can propose modifications to the this compound scaffold to enhance its performance. For example, if a particular non-covalent interaction is found to be crucial for enantioselectivity, the scaffold can be modified to strengthen that interaction. This might involve adding bulky groups to increase steric hindrance or electron-withdrawing/donating groups to tune electronic properties. mdpi.com

Virtual Screening: Instead of synthesizing every designed molecule, computational methods can be used to perform a virtual screening to prioritize the most promising candidates. nih.govnih.gov A library of virtual compounds based on the pyrrolidine scaffold can be created and subjected to a series of computational filters:

Docking: The virtual molecules are "docked" into a model of the reaction's transition state or a receptor's binding site. Docking programs estimate the binding affinity (docking score) and predict the binding pose.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the candidates, filtering out those with likely poor pharmacological or practical profiles. nih.gov

Refined Calculations: The top-scoring candidates from the initial screening are then subjected to more rigorous (and computationally expensive) calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) or full QM/MM free energy calculations, to get a more accurate estimate of their potential efficacy. nih.gov

This integrated computational approach significantly accelerates the discovery process, saving time and resources by focusing synthetic efforts on the most promising pyrrolidine-based catalysts and ligands. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Analogues

The core structure of (R)-1-isopropylpyrrolidin-3-ol serves as a versatile template for the design of new and effective chiral ligands and organocatalysts. A significant area of future research lies in the development of novel synthetic routes to access a diverse range of analogues with tailored steric and electronic properties. The five-membered pyrrolidine (B122466) ring is a key structural motif in numerous biologically active compounds, and the ability to functionalize this scaffold is of great interest to medicinal chemists. nih.gov

One promising approach involves the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles. This method allows for the stereocontrolled introduction of substituents at the 2, 3, 4, and 5-positions of the pyrrolidine ring, offering a powerful tool for generating a library of analogues. nih.gov The stereoselectivity of these reactions is highly dependent on the nature of the ylide and the dipolarophile, enabling the synthesis of both 3,4-cis and 3,4-trans substituted pyrrolidines. nih.gov

For instance, modifications to the substituents at the 3-position of the pyrrolidine ring have been shown to significantly influence the biological activity of resulting compounds. Research has demonstrated that the stereospecific orientation of a methyl group at the 3-position can dramatically alter the binding mode of molecules to biological targets like the estrogen receptor α. nih.gov This highlights the immense potential for creating highly selective and potent molecules through the synthesis of novel this compound analogues.

Future work will likely focus on expanding the scope of these cycloaddition reactions, exploring new catalytic systems to control stereochemistry, and investigating the impact of diverse functional groups on the pyrrolidine ring. The development of efficient and scalable synthetic methods for these analogues will be crucial for their application in drug discovery and as catalysts in asymmetric synthesis.

Development of Immobilized this compound Catalysts

To enhance the practical applicability of this compound as a catalyst, significant research efforts are being directed towards its immobilization on solid supports. Immobilized catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. nih.gov These benefits contribute to more sustainable and cost-effective chemical transformations.

Various porous materials are being explored as supports for immobilizing pyrrolidine-based catalysts. These include:

Porous Organic Polymers (POPs): These materials offer high stability, inherent porosity, and a tunable nature, making them ideal for creating heterogeneous organocatalysts. rsc.org Pyrrolidine-based chiral porous polymers have been successfully synthesized and demonstrated to be effective in asymmetric reactions conducted in water. rsc.org

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The crystalline and designable nature of MOFs and COFs allows for the precise positioning of catalytic sites within a porous framework. rsc.orgconsensus.app Encapsulating pyrrolidine derivatives within these structures can lead to novel heterogeneous catalysts. rsc.orgconsensus.app

Siliceous Mesoporous Materials: Chiral mesoporous hybrid materials have been created by incorporating pyrrolidine units into a silica (B1680970) framework. csic.es These materials have shown excellent performance as recyclable catalysts in asymmetric Michael additions. csic.es

The development of these immobilized systems is a key step towards the industrial application of this compound catalysis. Future research will likely focus on optimizing the immobilization techniques, improving the stability and recyclability of the supported catalysts, and expanding their application to a wider range of asymmetric transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound-based catalysis with continuous flow chemistry and automated synthesis platforms represents a significant leap forward in process efficiency and scalability. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purities.

When combined with immobilized catalysts derived from this compound, flow chemistry enables the development of highly efficient and automated synthetic processes. These continuous systems can operate for extended periods with minimal manual intervention, leading to increased productivity and reduced operational costs.

Automated synthesis platforms, guided by algorithms and real-time reaction monitoring, can rapidly screen and optimize reaction conditions for syntheses utilizing this compound and its analogues. This high-throughput approach can accelerate the discovery of new synthetic methodologies and the identification of optimal catalysts for specific transformations.

The synergy between immobilized chiral pyrrolidine catalysts and these advanced manufacturing technologies holds the promise of transforming the synthesis of enantiomerically pure compounds, making these processes more sustainable, economical, and accessible.

Advanced Materials Science Applications of Pyrrolidine-Based Chiral Scaffolds

The unique structural and chiral properties of the pyrrolidine ring, as exemplified by this compound, extend its potential applications beyond catalysis into the realm of advanced materials science. The inherent chirality of these scaffolds can be harnessed to create materials with novel optical, electronic, and recognition properties.

Future research in this area is exploring the incorporation of pyrrolidine-based chiral units into various material architectures:

Chiral Polymers: The polymerization of monomers containing the this compound scaffold or its derivatives can lead to the formation of chiral polymers. These materials can exhibit unique chiroptical properties and may find applications in chiral separations, asymmetric catalysis, and as components in optical devices. The direct synthesis of pyrrolidine-based chiral porous polymers has already been demonstrated. rsc.org

Chiral Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The use of chiral pyrrolidine-containing linkers in the synthesis of MOFs and COFs can impart chirality to the resulting framework. rsc.orgconsensus.app These chiral porous materials have potential applications in enantioselective separations, sensing, and heterogeneous asymmetric catalysis.

Chiral Hybrid Materials: Integrating pyrrolidine units into inorganic frameworks, such as silica, results in chiral hybrid materials. csic.es These materials combine the robustness of the inorganic support with the chirality of the organic moiety and have shown promise as recyclable catalysts. csic.es

Liquid Crystals: The introduction of chiral pyrrolidine scaffolds into liquid crystalline molecules can influence their self-assembly behavior and lead to the formation of chiral mesophases with unique electro-optical properties.

The development of these advanced materials is driven by the fundamental understanding of how molecular chirality translates to macroscopic properties. As our ability to control the synthesis and assembly of these pyrrolidine-based materials improves, we can expect to see their application in a wide range of technologies.

Synergistic Approaches Combining Biocatalysis and Chemocatalysis

The combination of biocatalysis and chemocatalysis in one-pot or sequential processes, often referred to as chemoenzymatic cascades, is an emerging and powerful strategy in organic synthesis. researchgate.net This approach leverages the high selectivity and mild reaction conditions of enzymes with the broad substrate scope and diverse reactivity of chemical catalysts. researchgate.net this compound and its derivatives, as highly effective organocatalysts, are prime candidates for integration into these synergistic systems.

A key advantage of this combined approach is the ability to perform multi-step syntheses more efficiently, often with higher yields and reduced waste compared to traditional multi-step procedures. researchgate.net For example, an enzymatic reaction could be used to generate a chiral intermediate, which is then directly transformed in the same pot by a pyrrolidine-based organocatalyst. This avoids the need for isolation and purification of intermediates, which can be a significant source of cost and waste in chemical synthesis. researchgate.net

One potential application involves the use of a lipase (B570770) for the enantioselective acylation of a racemic alcohol, followed by a pyrrolidine-catalyzed reaction of the remaining enantiomer. This concurrent kinetic resolution can lead to the efficient production of two valuable chiral products from a single racemic starting material.

Challenges in combining biocatalysis and chemocatalysis include ensuring the compatibility of reaction conditions (e.g., solvent, pH, temperature) and preventing the deactivation of the enzyme by the chemical catalyst or vice versa. Future research will focus on developing robust enzymes and organocatalysts that can function effectively in shared environments, as well as on innovative reactor designs, such as membrane bioreactors, that allow for the compartmentalization of incompatible catalytic steps. nih.gov The successful integration of this compound catalysis with biocatalysis will undoubtedly open up new avenues for the efficient and sustainable synthesis of complex chiral molecules.

Q & A

Q. What are the recommended synthetic routes for (R)-1-Isopropylpyrrolidin-3-ol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves asymmetric strategies to achieve stereochemical control. Key steps include:

  • Chiral Auxiliary Use : Employing chiral auxiliaries or catalysts (e.g., LAH reduction or catalytic hydrogenation) to induce enantioselectivity during pyrrolidine ring formation .
  • Cycloaddition Reactions : Asymmetric 1,3-dipolar cycloaddition reactions with dipolarophiles, followed by functional group transformations to install the isopropyl and hydroxyl groups .
  • Purification : Recrystallization or chromatography (e.g., chiral HPLC) to isolate the (R)-enantiomer and ensure >98% enantiomeric excess .
    Critical Parameters : Temperature (0–25°C), solvent polarity (e.g., THF or methanol), and catalyst loading (5–10 mol%) significantly impact yield and stereoselectivity .

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer: Validation requires a combination of analytical techniques:

  • Chiral HPLC : Compare retention times with known (R)- and (S)-standards using chiral stationary phases (e.g., Chiralpak AD-H) .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-configured pyrrolidinols .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Advanced Research Questions

Q. What strategies mitigate data contradictions in biological activity studies of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from:

  • Impurity Profiles : Trace enantiomers or byproducts (e.g., (S)-isomer) can skew results. Use high-resolution LC-MS to confirm purity (>99%) .
  • Assay Variability : Standardize cell-based assays (e.g., TRK inhibition studies) with positive controls (e.g., Entrectinib) and replicate experiments across multiple labs .
  • Solubility Effects : Optimize solvent systems (e.g., DMSO:PBS ratios) to avoid aggregation artifacts in vitro .

Q. How does the hydroxyl group at position 3 influence the compound’s interaction with biological targets?

Methodological Answer: The 3-hydroxyl group is critical for:

  • Hydrogen Bonding : Forms H-bonds with catalytic residues in enzymes (e.g., TRK kinases), as shown in molecular docking studies .
  • Conformational Rigidity : Restricts pyrrolidine ring puckering, enhancing binding affinity to hydrophobic pockets in receptors .
  • Metabolic Stability : The hydroxyl group undergoes glucuronidation in vivo, which can be modulated via prodrug strategies (e.g., esterification) .

Q. What advanced computational methods predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using force fields (e.g., AMBER) to assess passive diffusion .
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP, CYP450 interactions, and hERG liability based on substituent effects .
  • Quantum Mechanical (QM) Calculations : Optimize transition states for metabolic reactions (e.g., oxidation at C3) using DFT (B3LYP/6-31G*) .

Contradiction Analysis

Example Contradiction : Conflicting reports on TRK inhibition potency (IC50 = 12 nM vs. 85 nM).
Resolution : Variability arises from assay conditions:

  • Cell-free vs. Cellular Assays : Membrane permeability differences in cellular models reduce apparent potency .
  • Enantiomeric Contamination : (S)-isomer contamination (5%) in one study reduced activity by 40% .

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